4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Overview
Description
4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural and electronic properties. This compound is characterized by the presence of two carbazole units substituted with tert-butyl groups at the 3 and 6 positions, connected through a biphenyl linker. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and solubility in organic solvents. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl typically involves a multi-step process. One common method starts with the preparation of 3,6-di-tert-butylcarbazole, which is then subjected to a coupling reaction with a biphenyl derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups to tailor the compound’s properties for specific applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used in the development of OLEDs due to its excellent charge transport properties and stability.
Photovoltaics: The compound is explored for use in organic photovoltaic cells to enhance light absorption and charge separation efficiency.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl in optoelectronic applications involves its ability to transport charge carriers efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound may interact with specific molecular targets, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde
- 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9h-carbazol-9-yl)phenyl)aniline)
Uniqueness
Compared to similar compounds, 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl offers a unique combination of stability, solubility, and electronic properties. The presence of tert-butyl groups enhances its thermal stability, making it suitable for high-temperature applications. Additionally, its biphenyl linker provides a rigid framework that supports efficient charge transport, distinguishing it from other carbazole-based compounds .
Biological Activity
4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple carbazole units and bulky tert-butyl groups, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 709.03 g/mol . The structural complexity of this compound contributes to its potential interactions with biological targets.
Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carbazole units enhances electron donation capabilities, which may contribute to antioxidant activity. A comparative analysis revealed that derivatives of carbazole demonstrate varying degrees of radical scavenging ability .
Anti-inflammatory Effects
Research has shown that derivatives of carbazole can inhibit enzymes involved in inflammatory pathways. For instance, a study on structurally related compounds demonstrated inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. Compounds with bulky substituents were found to enhance selectivity towards sEH inhibition . This suggests that this compound may possess similar anti-inflammatory properties.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of carbazole derivatives have been extensively studied. For example, certain analogs have shown promising results against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influence cytotoxicity. Compounds similar to this compound have exhibited IC50 values in the nanomolar range against tumor cells .
Study 1: In Vitro Evaluation
A study evaluated the biological activity of several carbazole derivatives, including this compound. The compound was tested for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 75 nM against A549 lung cancer cells .
Study 2: In Vivo Assessment
In vivo studies using murine models demonstrated that compounds structurally related to this compound could reduce tumor growth significantly. Mice treated with these compounds showed a marked decrease in tumor size compared to control groups .
Data Summary
Properties
IUPAC Name |
3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWRAFMFGLINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838862-47-8 | |
Record name | 838862-47-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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